molecular formula C13H18O3 B8608377 Methyl 4-(1-hydroxybutyl)-3-methylbenzoate

Methyl 4-(1-hydroxybutyl)-3-methylbenzoate

Cat. No.: B8608377
M. Wt: 222.28 g/mol
InChI Key: DZVTUTDKXXCFJT-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxybutyl)-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which also contains a hydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxybutyl)-3-methylbenzoate can be achieved through several synthetic routes. One common method involves the reaction of N-propylmagnesium bromide with methyl 4-formylbenzoate. This reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxybutyl)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(1-hydroxybutyl)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(1-hydroxybutyl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-hydroxybutyl)benzoate
  • Methyl 4-(1-hydroxybutyl)-2-methylbenzoate
  • Methyl 4-(1-hydroxybutyl)-4-methylbenzoate

Uniqueness

Methyl 4-(1-hydroxybutyl)-3-methylbenzoate is unique due to the specific positioning of the hydroxybutyl and methyl groups on the benzoate ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-(1-hydroxybutyl)-3-methylbenzoate

InChI

InChI=1S/C13H18O3/c1-4-5-12(14)11-7-6-10(8-9(11)2)13(15)16-3/h6-8,12,14H,4-5H2,1-3H3

InChI Key

DZVTUTDKXXCFJT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C(=O)OC)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate (16), using methyl 4-iodo-3-methylbenzoate and butyraldehyde. 1H NMR (400 MHz, CDCl3, δ): 7.87 (d, J=8.4 Hz, 1H), 7.81 (s, 1H), 7.56 (d, J=8.4 Hz, 1H), 4.98 (q, J=4.4 Hz, 1H), 3.90 (s, 3H), 2.37 (s, 3H), 1.63-1.72 (m, 2H), 1.50-1.54 (m, 1H), 1.39-1.43 (m, 1H), 0.98 (t, J=7.6 Hz, 3H).
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Synthesis routes and methods II

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